molecular formula C9H15NOS B6338803 2-Tert-butyl-4-methylthiazole-5-methanol CAS No. 1256483-61-0

2-Tert-butyl-4-methylthiazole-5-methanol

Cat. No.: B6338803
CAS No.: 1256483-61-0
M. Wt: 185.29 g/mol
InChI Key: HJESPMQKUUFUGH-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-methylthiazole-5-methanol (CAS 1256483-61-0) is a chemical compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This material is provided with a purity of 97% and is intended for Research Use Only. It is not approved for use in humans or animals, either as a diagnostic or therapeutic agent. This compound is of significant interest in medicinal chemistry research, particularly in the development of neuroprotective agents. The 4-methylthiazole (MZ) pharmacophore is a recognized structural motif in neuroscience research . Compounds based on this scaffold are investigated for their potential to protect neurons against insults like oxygen-glucose deprivation and excitotoxicity, which are key factors in conditions such as Alzheimer's disease and ischemic stroke . While the specific mechanism of action for this derivative is an area of ongoing research, related MZ-containing compounds are known to act in part by potentiating the function of GABA(A) receptors, the primary inhibitory neurotransmitter system in the brain . This action can help attenuate excitotoxicity, a damaging process caused by excessive glutamate receptor stimulation. Some MZ derivatives have also been shown to rescue mitochondrial function and lower levels of pro-inflammatory cytokines, suggesting multiple potential pathways for therapeutic intervention . Researchers will find the following physical specifications useful for experimental design: the density is 1.085 g/mL, it has a boiling point of 110°C at 0.75 mmHg, and a flash point above 100°C . The refractive index is 1.525 . The SMILES notation for this compound is CC1=C(CO)SC(=N1)C(C)(C)C . This product is designed for use by qualified laboratory professionals conducting basic research in neuroscience and drug discovery. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-6-7(5-11)12-8(10-6)9(2,3)4/h11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJESPMQKUUFUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 2 Tert Butyl 4 Methylthiazole 5 Methanol

Reactions at the 5-Hydroxymethyl Group

The 5-hydroxymethyl group is a primary alcohol, and as such, it undergoes a host of well-established chemical reactions. The presence of the thiazole (B1198619) ring can influence the reactivity and reaction conditions required for these transformations.

The primary alcohol of 2-tert-butyl-4-methylthiazole-5-methanol can be selectively oxidized to either the corresponding aldehyde, 2-tert-butyl-4-methylthiazole-5-carbaldehyde, or further to the carboxylic acid, 2-tert-butyl-4-methylthiazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane are effective for this transformation. Another widely used method is the TEMPO-catalyzed oxidation, which can utilize sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant, offering a milder and more environmentally friendly alternative. d-nb.infonih.govorganic-chemistry.org Over-oxidation to the carboxylic acid is a potential side reaction that can be minimized by careful control of the reaction time and temperature. d-nb.info

For the synthesis of the carboxylic acid, stronger oxidizing agents are employed. These can include reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). nih.gov Alternatively, a two-step procedure involving the initial oxidation to the aldehyde followed by a subsequent oxidation using reagents like sodium chlorite (B76162) (NaClO₂) is often preferred to ensure high yields and avoid side reactions associated with harsh oxidants. The tert-butyl group at the 2-position is generally resistant to these oxidizing conditions. google.com

Table 1: Oxidation Reactions

ProductReagent(s)Solvent(s)General Conditions
AldehydeMnO₂DichloromethaneRoom Temperature
AldehydePCCDichloromethaneRoom Temperature
AldehydeTEMPO, NaOClDichloromethane, Water0°C to Room Temp
Carboxylic AcidKMnO₄Water, AcetoneReflux
Carboxylic AcidJones ReagentAcetone0°C to Room Temp

The hydroxyl group can be readily displaced by halogens to form 5-(halomethyl)thiazole derivatives. These compounds are valuable intermediates for further nucleophilic substitution reactions.

The conversion to the 5-(chloromethyl) derivative is typically achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). nih.gov The reaction with thionyl chloride is often performed in an inert solvent or neat, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

For the synthesis of the 5-(bromomethyl) derivative, reagents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (Appel reaction) are commonly used. These reactions generally proceed under mild conditions to afford the desired brominated product.

Table 2: Halogenation Reactions

ProductReagent(s)Solvent(s)General Conditions
ChloromethylSOCl₂Dichloromethane or neat0°C to Reflux
BromomethylPBr₃Diethyl ether or THF0°C to Room Temp
BromomethylCBr₄, PPh₃Dichloromethane0°C to Room Temp

The hydroxymethyl group can be converted into ethers and esters through standard synthetic protocols. These reactions are fundamental for creating a diverse library of derivatives.

Etherification is commonly carried out via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comorganic-chemistry.org This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the desired ether. organic-chemistry.org

Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, TsOH). nih.gov This is an equilibrium process, and water is typically removed to drive the reaction to completion. nih.gov Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Table 3: Ether and Ester Formation

Reaction TypeReagent(s)Catalyst/BaseGeneral Conditions
Ether Formation1. NaH2. Alkyl Halide (R-X)N/ATHF, 0°C to Room Temp
Ester FormationCarboxylic Acid (R-COOH)H₂SO₄ (catalytic)Reflux
Ester FormationAcyl Chloride (R-COCl)Pyridine or Et₃N0°C to Room Temp

The synthesis of 5-(aminomethyl)thiazoles is a key transformation, as the introduction of a basic nitrogen atom is often critical for biological activity. This can be accomplished through several reliable synthetic routes.

The Mitsunobu reaction provides a powerful and mild method for directly converting the primary alcohol into a protected amino group with inversion of configuration, although this is not relevant for an achiral center. The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A suitable nitrogen nucleophile, such as phthalimide (B116566) or succinimide (B58015), is used. The resulting phthalimide or succinimide derivative can then be cleaved under standard conditions (e.g., using hydrazine) to release the free primary amine.

An alternative and highly efficient route to the aminomethyl derivative proceeds via a 5-(azidomethyl) intermediate. This two-step process begins with the conversion of the alcohol to the azide (B81097). This can be achieved under Mitsunobu conditions using hydrazoic acid (HN₃) or its synthetic equivalents like diphenylphosphoryl azide (DPPA) as the nucleophile.

Alternatively, the hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. The resulting sulfonate ester is then subjected to nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield 5-(azidomethyl)-2-tert-butyl-4-methylthiazole.

The final step is the reduction of the azide to the primary amine. This transformation is cleanly and efficiently accomplished by several methods, including catalytic hydrogenation over a palladium or platinum catalyst, or through the Staudinger reaction, which involves treatment with triphenylphosphine followed by hydrolysis.

Table 4: Aminomethyl Derivative Synthesis

StepMethodReagent(s)Product
1MitsunobuPhthalimide, PPh₃, DEADN-(2-tert-butyl-4-methylthiazol-5-ylmethyl)phthalimide
2DeprotectionHydrazine (NH₂NH₂)5-(Aminomethyl)-2-tert-butyl-4-methylthiazole
1Azide Formation1. TsCl, Pyridine2. NaN₃5-(Azidomethyl)-2-tert-butyl-4-methylthiazole
2Azide ReductionH₂, Pd/C or PPh₃, H₂O5-(Aminomethyl)-2-tert-butyl-4-methylthiazole

Nucleophilic Substitution Reactions

The primary site for nucleophilic substitution on this compound is the hydroxyl group of the C5-methanol substituent. Direct displacement of the hydroxyl group is unfavorable due to it being a poor leaving group. Therefore, activation of the hydroxyl group is a prerequisite for nucleophilic substitution reactions. This is typically achieved by converting the alcohol into a better leaving group, such as a tosylate, mesylate, or a halide.

A key derivative that highlights this reactivity is 2-tert-Butyl-5-chloromethyl-4-methylthiazole . The existence of this chloro-derivative strongly suggests that the hydroxyl group of the parent methanol (B129727) compound can be readily displaced by a chloride ion after appropriate activation, for instance, by reaction with thionyl chloride or a similar chlorinating agent.

Once converted to its halomethyl or sulfonyloxymethyl derivative, the C5-methylene carbon becomes susceptible to attack by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position.

Table 1: Plausible Nucleophilic Substitution Reactions at the C5-Position

Activating ReagentIntermediateNucleophileProduct
Thionyl chloride (SOCl₂)2-tert-Butyl-5-chloromethyl-4-methylthiazoleCyanide (CN⁻)2-(2-tert-Butyl-4-methylthiazol-5-yl)acetonitrile
p-Toluenesulfonyl chloride2-tert-Butyl-4-methylthiazol-5-ylmethyl tosylateAzide (N₃⁻)5-(Azidomethyl)-2-tert-butyl-4-methylthiazole
Phosphorus tribromide (PBr₃)5-(Bromomethyl)-2-tert-butyl-4-methylthiazoleIodide (I⁻)2-tert-Butyl-5-(iodomethyl)-4-methylthiazole
Methanesulfonyl chloride2-tert-Butyl-4-methylthiazol-5-ylmethyl mesylateThiolates (RS⁻)2-tert-Butyl-5-((alkylthio)methyl)-4-methylthiazole

It is important to note that while these reactions are chemically sound based on the principles of organic synthesis and the known reactivity of similar 5-(halomethyl)thiazoles, specific experimental data for these transformations on this compound is not widely available in the public domain. The reaction of 2-chloro-5-chloromethylthiazole (B146395) with sodium formate, followed by hydrolysis, is a known route to produce 2-chloro-5-hydroxymethylthiazole, showcasing the utility of the halomethyl intermediate. semanticscholar.org

Reactions Involving the Thiazole Ring

The aromatic thiazole ring in this compound is generally stable. Its reactivity is influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom, as well as the electronic effects of its substituents.

The thiazole ring can undergo electrophilic aromatic substitution. The position of attack is directed by the existing substituents. In thiazole, electrophilic attack generally occurs at the C5 position, which is the most electron-rich. However, in the case of this compound, the C5 position is already substituted. The C2 and C4 positions are also substituted. Therefore, the thiazole ring in this specific compound is considered fully substituted, and as such, electrophilic aromatic substitution on the ring is not a viable reaction pathway. Any potential electrophilic attack would likely occur on the substituent groups if conditions are harsh enough.

As all the carbon atoms (C2, C4, and C5) of the thiazole ring in this compound are substituted, there are no unsubstituted positions available for direct functionalization reactions such as C-H activation.

The thiazole ring is an aromatic and relatively stable heterocycle. However, under specific and often harsh conditions, ring modification or cleavage can occur.

Oxidative Cleavage: Thiazole rings can be susceptible to oxidative cleavage. For instance, studies on benzothiazole (B30560) derivatives have shown that oxidation with agents like magnesium monoperoxyphthalate can lead to the opening of the thiazole ring to form acylamidobenzene sulfonate esters. scholaris.caresearchgate.net While not directly demonstrated for this compound, it is conceivable that strong oxidizing conditions could lead to the degradation of the thiazole ring.

Metabolic Ring Cleavage: In biological systems, the metabolism of some thiazole-containing compounds can lead to ring cleavage. This often proceeds via epoxidation of the C4-C5 double bond, followed by hydrolysis and rearrangement to form thioamides and dicarbonyl fragments. For example, 4-tert-butyl-2-methyl-thiazole has been shown to metabolize into thioacetamide (B46855) and tert-butylglyoxal. semanticscholar.org Although not a synthetic chemical transformation in the traditional sense, this illustrates a potential pathway for the breakdown of the thiazole ring structure.

Reactions at the 2-Tert-butyl Group

The tert-butyl group at the C2 position is generally unreactive due to the strength of the C-C and C-H single bonds. Its primary influence on the reactivity of the molecule is through its electronic and steric effects.

The most significant contribution of the 2-tert-butyl group to the chemical transformations of this compound is its steric hindrance. The bulky nature of the tert-butyl group can influence the approach of reagents to the adjacent functionalities, namely the thiazole ring nitrogen (N3) and the C5-methanol group.

Influence on Nucleophilic Substitution at C5: The steric bulk of the tert-butyl group at C2 is not expected to significantly hinder reactions at the C5-methanol group, as they are separated by the thiazole ring. However, for very large nucleophiles, some minor steric impediment might be observable.

Influence on Ring-Centered Reactions: The tert-butyl group provides considerable steric shielding to the N3 and C2 positions of the thiazole ring. This would further decrease the likelihood of any potential reactions at these sites, reinforcing the general unreactivity of the substituted thiazole ring towards addition or substitution. In electrophilic aromatic substitution on related compounds, a tert-butyl group is known to sterically hinder the ortho positions. semanticscholar.org

Synthesis of Complex Architectures Incorporating the 2-Tert-butyl-4-methylthiazole Motif

The construction of intricate molecular frameworks from the this compound core can be achieved through modern synthetic methodologies. These include powerful C-C, C-N, and C-O bond-forming reactions, as well as elegant one-pot multicomponent reactions that allow for the rapid assembly of complex structures.

While direct literature on the coupling reactions of this compound is scarce, the reactivity of this compound can be predicted based on well-established protocols for analogous thiazole systems. The primary alcohol at the 5-position can be readily converted to other functional groups, such as halides or triflates, to facilitate cross-coupling reactions. Alternatively, the hydroxyl group itself can participate directly in certain coupling processes.

C-C Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a mainstay for the formation of carbon-carbon bonds. For a derivative of this compound, such as the corresponding 5-halothiazole, Suzuki and Sonogashira couplings are highly relevant.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govyoutube.comlibretexts.orgjyu.fiyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govlibretexts.orgjyu.fi For instance, a 5-bromothiazole (B1268178) derivative could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the 5-position.

The Sonogashira coupling provides a route to synthesize alkynes from the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.govnih.govresearchgate.netorganic-chemistry.org A 5-halothiazole derived from this compound could be coupled with a variety of propargyl alcohols or other terminal alkynes to extend the carbon framework. nih.govnih.govresearchgate.net

Interactive Table: Representative Palladium-Catalyzed C-C Coupling Reactions on Thiazole Scaffolds

Coupling ReactionThiazole Substrate (Analogue)Coupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura 5-BromothiazoleArylboronic acidPd(PPh₃)₄ / Base5-Arylthiazole
Sonogashira 5-IodothiazoleTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Amine5-Alkynylthiazole

This table presents generalized conditions for Suzuki-Miyaura and Sonogashira couplings on halo-thiazole analogues.

C-N Coupling Reactions:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. researchgate.netwikipedia.orgnih.govyoutube.com A 5-halo-2-tert-butyl-4-methylthiazole could be coupled with a wide array of primary or secondary amines to generate 5-aminothiazole derivatives. This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. acs.org

Interactive Table: Representative Buchwald-Hartwig Amination on a Thiazole Scaffold

Thiazole Substrate (Analogue)Amine Coupling PartnerCatalyst SystemProduct Type
5-BromothiazolePrimary/Secondary AminePd₂(dba)₃ / Phosphine Ligand / Base5-Aminothiazole

This table illustrates a typical Buchwald-Hartwig amination reaction on a halo-thiazole analogue.

C-O Coupling Reactions:

The hydroxymethyl group of this compound can directly undergo etherification to form C-O bonds. For instance, the reaction with alkyl halides under basic conditions (Williamson ether synthesis) would yield the corresponding ethers. A study on the structurally similar (3-methyl-1,2-thiazol-5-yl)methanol (B1283265) notes its potential for derivatization through esterification or etherification, highlighting the reactivity of the hydroxymethyl group.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgresearchgate.netbohrium.comwikipedia.orgtandfonline.comnih.govnih.govresearchgate.net To utilize this compound in an MCR, it is often necessary to first oxidize the primary alcohol to the corresponding aldehyde, 2-tert-butyl-4-methylthiazole-5-carbaldehyde. This aldehyde can then serve as a key component in various MCRs.

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. researchgate.netorganic-chemistry.orgwikipedia.orgnih.govacs.org The use of a thiazole-based aldehyde, such as the one derived from the title compound, would allow for the direct incorporation of the 2-tert-butyl-4-methylthiazole motif into peptide-like scaffolds. Studies have shown that thiazole aldehydes can effectively participate in Ugi reactions, leading to the formation of complex endothiopeptides or other thiazole-containing structures. organic-chemistry.orgresearchgate.net The reaction is typically performed in a polar solvent like methanol or ethanol (B145695) and is often complete within a short period. researchgate.net

Interactive Table: Representative Ugi Four-Component Reaction with a Thiazole Aldehyde

Aldehyde Component (Analogue)AmineCarboxylic AcidIsocyanideProduct Type
Thiazole-5-carbaldehydePrimary AmineAcetic Acidtert-Butyl IsocyanideThiazole-containing bis-amide

This table outlines a generalized Ugi reaction incorporating a thiazole aldehyde analogue.

The synthesis of thiazole-5-carbaldehydes themselves can be achieved through various methods, including the Dess-Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate. bohrium.comnih.gov This highlights the accessibility of the key aldehyde intermediate required for these multicomponent reactions.

Mechanistic Investigations of Reactions Involving 2 Tert Butyl 4 Methylthiazole 5 Methanol

Reaction Pathway Elucidation for Key Synthetic Steps

The most probable synthetic route for 2-Tert-butyl-4-methylthiazole-5-methanol is the Hantzsch thiazole (B1198619) synthesis. This classical method involves the condensation of an α-haloketone with a thioamide. For the target molecule, the likely precursors are 3-bromo-4-hydroxy-4-methyl-2-pentanone and pivalamide (B147659) (2,2-dimethylpropanamide), which would first be converted to the corresponding thioamide, 2,2-dimethylpropanethioamide (B146239).

The reaction mechanism is believed to proceed through the following key steps:

Nucleophilic Attack: The synthesis initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon bearing the halogen in the α-haloketone. This is typically an Sₙ2 reaction, leading to the formation of an intermediate S-alkylated thioamide salt.

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization step forms a five-membered thiazoline ring intermediate.

Dehydration: The resulting hydroxytetrahydrothiazole intermediate undergoes dehydration, a step that is often acid-catalyzed, to form the aromatic thiazole ring. The formation of the stable aromatic ring is a significant driving force for this step.

A plausible reaction pathway for the synthesis of this compound is depicted below:

Reaction Pathway for the synthesis of this compound

Table 1: Key Intermediates in the Hantzsch Synthesis of this compound

IntermediateStructureRole in the Reaction Pathway
2,2-dimethylpropanethioamide(CH₃)₃CC(S)NH₂Thioamide reactant, provides the N=C-S fragment of the thiazole ring.
3-bromo-4-hydroxy-4-methyl-2-pentanoneCH₃C(O)CH(Br)C(OH)(CH₃)₂α-haloketone reactant, provides the C-C-O fragment.
S-alkylated thioamide salt[(CH₃)₃CC(NH₂)=S⁺-CH(C(O)CH₃)C(OH)(CH₃)₂]Br⁻Product of the initial Sₙ2 reaction.
HydroxytetrahydrothiazoleA cyclic carbinolamine intermediateProduct of intramolecular cyclization.

Kinetic Studies of Transformations

The initial Sₙ2 reaction is often the rate-determining step. The rate of this step is dependent on the concentration of both the α-haloketone and the thioamide, and it is sensitive to the steric bulk of the reactants. The subsequent cyclization and dehydration steps are typically faster, especially under conditions that favor the removal of water.

For transformations involving the synthesized this compound, such as the derivatization of the 5-methanol group, the reaction kinetics would be influenced by the electron-donating nature of the thiazole ring and the steric hindrance imparted by the adjacent tert-butyl group. For instance, in an esterification reaction of the methanol (B129727) group, the rate might be slightly retarded due to the steric bulk of the neighboring groups.

Table 2: Factors Influencing Reaction Rates in the Synthesis and Derivatization

FactorInfluence on Synthesis RateInfluence on Derivatization Rate
Concentration of Reactants Higher concentrations generally lead to a faster reaction rate.Dependent on the specific reaction, but generally follows standard kinetic principles.
Temperature Increased temperature typically increases the reaction rate, but can also lead to side products.Higher temperatures generally increase the rate of derivatization.
Solvent Polarity Polar aprotic solvents can accelerate the initial Sₙ2 step.The choice of solvent will depend on the specific derivatization reaction.
Steric Hindrance Significant steric hindrance from the tert-butyl group may slow the initial nucleophilic attack.The bulky tert-butyl group can sterically hinder the approach of reagents to the 5-methanol group.

Influence of Substituents on Reaction Mechanisms (e.g., steric hindrance of tert-butyl)

The substituents on the thiazole ring, namely the 2-tert-butyl, 4-methyl, and 5-methanol groups, play a crucial role in modulating the reactivity and mechanistic pathways.

2-Tert-butyl Group: The most significant influence of the tert-butyl group is its steric hindrance. This bulky group can shield the C2 position of the thiazole ring from nucleophilic attack. In the synthesis, the large size of the pivaloyl group in the thioamide precursor might slightly decrease the rate of the initial Sₙ2 reaction. Furthermore, the tert-butyl group can influence the orientation of the molecule in enzymatic or catalytic reactions, potentially leading to specific regioselective outcomes in derivatization reactions.

5-Methanol Group: The hydroxymethyl group at the C5 position is a key functional handle for further derivatization. Its reactivity is influenced by the electronic properties of the thiazole ring. The electron-rich nature of the thiazole ring can influence the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

Stereochemical Control and Regioselectivity in Synthesis and Derivatization

Stereochemical Control: In the synthesis of this compound from achiral precursors, no new stereocenters are formed, so stereochemical control is not a primary concern. However, if chiral α-haloketones were used, the stereochemistry of the final product would need to be considered. Studies on the Hantzsch synthesis have shown that the stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents.

Regioselectivity: Regioselectivity is a critical aspect of both the synthesis and derivatization of this molecule.

Synthesis: The Hantzsch synthesis is generally highly regioselective. The reaction between an α-haloketone and a thioamide typically yields a single constitutional isomer. The nucleophilic attack of the sulfur atom occurs at the carbon bearing the halogen, and the subsequent cyclization is directed by the positions of the carbonyl and thioamide groups.

Derivatization: In derivatization reactions, the regioselectivity is primarily dictated by the reactivity of the 5-methanol group. Reactions such as esterification, etherification, or oxidation would selectively occur at this position. Electrophilic aromatic substitution on the thiazole ring is less likely due to the presence of the deactivating methanol group and the steric hindrance from the tert-butyl and methyl groups. If such a reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile.

Table 3: Regioselectivity in Reactions of this compound

Reaction TypeExpected RegioselectivityRationale
Esterification Selective reaction at the 5-methanol group.The hydroxyl group is the most reactive site for this transformation.
Oxidation Oxidation of the 5-methanol group to an aldehyde or carboxylic acid.Primary alcohols are readily oxidized.
Electrophilic Aromatic Substitution Unlikely, but if forced, would be directed by existing substituents.The ring is somewhat deactivated, and sterically hindered.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and how they are connected.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern reveals the number of neighboring protons.

In the ¹H NMR spectrum of 2-Tert-butyl-4-methylthiazole-5-methanol, distinct signals corresponding to the different proton environments are observed. The large tert-butyl group exhibits a singlet, indicating nine equivalent protons with no adjacent protons to cause splitting. The methyl group on the thiazole (B1198619) ring also appears as a singlet. The methylene (B1212753) protons of the hydroxymethyl group show a signal that can be a singlet or a doublet depending on the coupling with the hydroxyl proton, which itself may appear as a broad singlet.

¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.7s2H-CH₂OH
~2.4s3H-CH₃
~1.4s9H-C(CH₃)₃
Variablebr s1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

For this compound, the ¹³C NMR spectrum confirms the presence of all carbon atoms in their respective chemical environments. The spectrum will show signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methyl carbon on the thiazole ring, the methylene carbon of the hydroxymethyl group, and the carbon atoms of the thiazole ring itself.

¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~175C2 (Thiazole ring)
~150C4 (Thiazole ring)
~120C5 (Thiazole ring)
~58-CH₂OH
~35-C(CH₃)₃
~30-C(CH₃)₃
~15-CH₃

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be relatively simple, potentially showing a correlation between the methylene (-CH₂OH) and hydroxyl (-OH) protons, confirming their proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For the target molecule, it would show correlations between the tert-butyl protons and the tert-butyl carbons, the methyl protons and the methyl carbon, and the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons. In the case of this compound, an HMBC spectrum would show correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the C2 carbon of the thiazole ring. It would also show correlations from the methyl protons to the C4 and C5 carbons of the thiazole ring, and from the methylene protons to the C4 and C5 carbons, definitively establishing the substitution pattern on the thiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. By measuring the mass to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₁₅NOS), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Electron Spray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. For this compound, ESI-MS would likely produce a prominent protonated molecule, [M+H]⁺, which would be detected at a mass-to-charge ratio corresponding to the molecular weight of the compound plus the mass of a proton. Analysis of the fragmentation pattern in the ESI-MS/MS spectrum can provide further structural information. Common fragmentation pathways might include the loss of the hydroxymethyl group or the fragmentation of the tert-butyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For this compound, the IR spectrum would be expected to show key absorptions corresponding to its distinct structural features.

While a specific, publicly available, peer-reviewed IR spectrum for this compound is not readily found, the expected characteristic absorption bands can be inferred from the analysis of similar structures. For instance, the IR spectrum of a related compound, (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol, shows characteristic peaks at 3002, 2944, 2969, 2818, 1958, 1479, 1458, 1361, 1166, 1143, 1107, 1038, 1025, 976, and 931 cm⁻¹. researchgate.net

Based on the structure of this compound, the following table outlines the anticipated IR absorption bands:

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Alkyl C-HC-H Stretch2850-3000
tert-Butyl GroupC-H Bending~1365 and ~1390
Thiazole RingC=N Stretch1600-1680
C=C Stretch1400-1600
C-S Stretch600-800
Methyl Group (-CH₃)C-H Bending~1380 and ~1460
Primary AlcoholC-O Stretch1000-1260

This table is predictive and based on established IR correlation charts and data from structurally similar compounds.

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be a strong indicator of the hydroxyl group's O-H stretch. The C-H stretching vibrations of the tert-butyl and methyl groups would appear in the 2850-3000 cm⁻¹ range. The characteristic absorptions for the thiazole ring are crucial for confirming the heterocyclic core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if relevant)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the thiazole ring, being an aromatic heterocycle, is the primary chromophore that would exhibit characteristic UV absorptions.

Research on related thiazole derivatives indicates that π–π* transitions are responsible for the main absorption bands. nih.gov The presence of the tert-butyl group, an electron-donating alkyl group, and the hydroxymethyl group may cause slight shifts in the absorption maxima (λ_max) compared to the parent thiazole molecule. The tert-butyl group, in particular, can influence the electronic properties and may lead to a bathochromic (red) or hypsochromic (blue) shift. nih.gov

While specific UV-Vis data for this compound is not available in the provided search results, analysis of similar compounds suggests that the electronic transitions would likely occur in the UV region. For example, studies on methanol (B129727) have identified electronic transitions at various energy levels. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile, can be optimized to achieve effective separation. researchgate.netcarlroth.comktecdirect.com The flow rate and the detector wavelength are other critical parameters. researchgate.net HPLC is particularly useful when the compound lacks the volatility required for Gas Chromatography. nih.gov

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18 (Reversed-Phase)
Mobile PhaseMethanol/Water or Acetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
Injection Volume10 µL

This table represents a typical starting point for method development and would require optimization for this specific compound.

The purity of the sample would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. Given the presence of a hydroxyl group, derivatization might be necessary to increase the volatility and thermal stability of this compound for GC analysis. However, if the compound is sufficiently volatile, direct injection may be possible.

A typical GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. nih.govnotulaebotanicae.ro The choice of column, temperature program, and carrier gas flow rate are crucial for achieving good separation. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction, identifying compounds, and determining their purity. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. vwr.com

A TLC analysis involves spotting the reaction mixture on a TLC plate coated with a stationary phase, typically silica (B1680970) gel. analyticaltoxicology.com The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds on the stationary phase. The choice of eluent is critical for achieving good separation. For polar compounds, mixtures of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) are often used. nih.gov The separated spots are visualized, often under UV light if the compounds are UV-active, or by using a staining reagent. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula (C₉H₁₅NOS).

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₅NOS)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.019108.0958.34%
HydrogenH1.011515.158.18%
NitrogenN14.01114.017.56%
OxygenO16.00116.008.64%
SulfurS32.07132.0717.28%
Total 185.32 100.00%

A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

As of the current literature review, a definitive crystal structure for this compound determined by single-crystal X-ray diffraction has not been reported. This analytical technique is contingent upon the successful growth of a single crystal of suitable quality, which can be a challenging endeavor.

However, to illustrate the utility of X-ray crystallography in elucidating the solid-state structure of related compounds, the crystallographic data of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, a molecule sharing the core 2-tert-butylthiazole moiety, can be examined. nih.govresearchgate.net Analysis of this related structure provides valuable insights into the potential molecular conformation and intermolecular interactions that could be expected in the solid state of similar thiazole derivatives.

The crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine was determined at 296 K using copper Kα radiation. nih.gov The compound crystallizes in the orthorhombic space group P222. researchgate.net The analysis revealed specific details about the molecular arrangement and interactions within the crystal lattice. For instance, while the molecule lacks strong hydrogen-bond donors, weak C—H···N intermolecular contacts are observed, which link the molecules into chains. nih.govnih.gov Furthermore, the thermal ellipsoids of the tert-butyl group were noted to be large, suggesting significant librational motion of this group within the crystal structure. nih.govresearchgate.net

Detailed crystallographic parameters for 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine are presented in the table below. nih.govresearchgate.net Should a single crystal of this compound be successfully analyzed, similar data would be obtained, providing unequivocal proof of its three-dimensional structure, including bond lengths, bond angles, and packing arrangement in the crystal.

Table 1: Crystallographic Data for 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine

Parameter Value
Empirical Formula C₁₀H₁₂N₂S
Formula Weight 192.28
Crystal System Orthorhombic
Space Group P222
a (Å) 9.4606 (3)
b (Å) 9.7999 (3)
c (Å) 11.1155 (4)
Volume (ų) 1030.55 (6)
Z 4
Temperature (K) 296
Radiation type Cu Kα
µ (mm⁻¹) 2.42

Data sourced from references nih.govresearchgate.net.

Computational and Theoretical Studies of 2 Tert Butyl 4 Methylthiazole 5 Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. researchgate.net These methods are used to predict molecular structure, reactivity, and spectroscopic characteristics. For a molecule like 2-Tert-butyl-4-methylthiazole-5-methanol , DFT calculations would provide critical insights into its behavior at a molecular level. A study on the similar compound 4-methyl-5-thiazoleethanol utilized DFT calculations at the B3LYP, B3LYP-GD3, and HSEH1PBE levels of theory with a 6-311++G(d,p) basis set to investigate its properties. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

For 4-methyl-5-thiazoleethanol , DFT calculations at the B3LYP/6-311++G(d,p) level determined the HOMO and LUMO energies. The HOMO is primarily localized on the thiazole (B1198619) ring, while the LUMO is distributed across the entire molecule. The calculated HOMO-LUMO energy gap for 4-methyl-5-thiazoleethanol in the gas phase was found to be 5.674 eV. researchgate.netresearchgate.net This relatively large gap suggests significant molecular stability. Similar calculations for This compound would be expected to show comparable orbital distributions, with potential minor shifts in energy levels due to the electronic effects of the tert-butyl group.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for 4-methyl-5-thiazoleethanol Data sourced from a study using the B3LYP/6-311++G(d,p) level of theory. The table is illustrative for the methodologies discussed.

Molecular OrbitalEnergy (eV)
HOMO-6.532
LUMO-0.858
Energy Gap (ΔE) 5.674

Molecular Geometry Optimization and Conformational Analysis

Before other properties can be accurately calculated, the molecule's geometry must be optimized to find its most stable, lowest-energy structure. This process involves adjusting bond lengths, bond angles, and dihedral angles. For 4-methyl-5-thiazoleethanol , DFT calculations were used to determine these optimized parameters. researchgate.net The thiazole ring was found to be essentially planar.

Table 2: Selected Optimized Geometric Parameters for 4-methyl-5-thiazoleethanol This table presents a selection of calculated bond lengths and angles to illustrate the output of molecular geometry optimization. Data is from DFT calculations at the B3LYP/6-311++G(d,p) level. researchgate.net

ParameterBond/AngleCalculated Value
Bond LengthC=N (thiazole)1.305 Å
Bond LengthC-S (thiazole)1.725 Å
Bond LengthC-C (ring)1.389 Å
Bond AngleC-N-C (thiazole)108.96°
Bond AngleC-S-C (thiazole)89.54°

Vibrational Frequency Calculations for IR Spectral Prediction

Following geometry optimization, vibrational frequency calculations can be performed. These calculations predict the frequencies at which a molecule will vibrate, which correspond to the absorption peaks in an infrared (IR) spectrum. This allows for a theoretical IR spectrum to be generated and compared with experimental data to confirm the molecule's structure.

In the study of 4-methyl-5-thiazoleethanol , the calculated vibrational frequencies showed good agreement with the experimental Fourier Transform Infrared (FTIR) spectrum. researchgate.net Key vibrational modes, such as the O-H stretch of the alcohol group and various C-H and C=N stretching modes of the thiazole ring, were assigned. For This compound , similar calculations would predict the characteristic vibrational modes, including those associated with the additional tert-butyl group.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Modes of 4-methyl-5-thiazoleethanol This table illustrates the correlation between calculated and observed IR frequencies. researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FTIR)
O-H Stretch3402~3390
C=C Stretch (thiazole)15411541
C-H Stretch (methyl)29222922

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. iaanalysis.comeurekaselect.com While often used in drug discovery to model interactions with biological proteins, it can also be applied to understand interactions with non-biological targets, such as materials surfaces or other small molecules. medchemexpress.com For This compound , docking simulations could be used as a general probe to explore its binding affinity and mode of interaction with various host structures, driven by forces like hydrogen bonding (via the methanol (B129727) group) and van der Waals interactions (from the tert-butyl and thiazole moieties).

Molecular dynamics (MD) simulations build on this by simulating the movement of atoms and molecules over time. researchgate.net An MD simulation would reveal the dynamic stability of the docked complex and provide insights into conformational changes and the nature of intermolecular interactions. While no specific docking or MD studies for This compound are currently available, these methods represent a key avenue for future theoretical research into its interaction potential.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity. wikipedia.orgnumberanalytics.com In a non-biological context, this "activity" could be a physical property, a chemical reactivity parameter, or its performance in a specific application (e.g., as a flavor compound or a material precursor). neovarsity.orgnih.gov

To develop a QSAR model, a dataset of structurally similar compounds with known activities is required. Molecular descriptors (numerical representations of chemical information) are calculated for each compound, and statistical methods are used to build a predictive model. numberanalytics.comneovarsity.org Although no QSAR studies specifically involving This compound for non-biological activities have been published, its calculated descriptors (such as lipophilicity, molecular weight, and electronic parameters from DFT) could be incorporated into future QSAR models to predict its properties based on data from other thiazole derivatives.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying all intermediates and, crucially, the transition states—the highest energy points between reactants and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For This compound , reaction mechanism simulations could be applied to understand its synthesis, degradation, or its participation in further chemical transformations. For instance, the esterification of the methanol group could be modeled to understand the reaction pathway and identify the transition state structure. While specific simulations for this compound are not documented in the reviewed literature, the methodologies are well-established for providing such mechanistic insights.

Prediction of Spectroscopic Properties through Computational Methods

Detailed computational analyses of similar molecules, such as other 4-methylthiazole (B1212942) derivatives, have been conducted using DFT with various functionals, including B3LYP and HSEH1PBE, and basis sets like 6-311++G(d,p). rsc.orgresearchgate.net These studies establish a clear precedent for the methodology that would be applied to this compound. The process involves first optimizing the molecular geometry of the compound to find its most stable conformation. Following this, vibrational frequencies (for IR and Raman spectra), nuclear magnetic shielding constants (for NMR spectra), and electronic excitation energies (for UV-Vis spectra) are calculated.

For instance, in a comprehensive study of 4-methyl-5-thiazoleethanol, a compound structurally similar to this compound, DFT calculations were performed to predict its spectroscopic and other properties. researchgate.net The optimized molecular geometry was determined, and from this, various spectroscopic parameters were calculated. The simulated Infrared (IR) and UV-Vis spectra were then compared with experimental data, showing a good correlation and demonstrating the predictive power of the computational approach. researchgate.net Similar computational work on 2-amino-4-methylthiazole (B167648) also utilized DFT calculations to investigate its structure and vibrational spectra. nih.govmdpi.com

The predicted spectroscopic data for this compound would be presented in data tables, allowing for a direct comparison with any future experimental findings.

Predicted Infrared (IR) Spectroscopy Data

Based on computational studies of analogous thiazole compounds, a theoretical IR spectrum for this compound can be generated. researchgate.net The vibrational modes would be assigned to specific functional groups within the molecule. Key predicted vibrational frequencies would include:

O-H Stretching: A broad band characteristic of the hydroxyl group.

C-H Stretching: Vibrations corresponding to the tert-butyl and methyl groups, as well as the thiazole ring.

C=N and C=C Stretching: Vibrations within the thiazole ring.

C-O Stretching: From the methanol group.

Ring Vibrations: Various stretching and bending modes of the thiazole ring itself.

A hypothetical table of predicted IR frequencies, based on data from similar compounds, is presented below.

Predicted Vibrational Mode Functional Group Estimated Frequency (cm⁻¹)
O-H StretchHydroxyl~3400-3500
C-H Stretch (sp³)Tert-butyl, Methyl~2900-3000
C=N StretchThiazole Ring~1600-1650
C=C StretchThiazole Ring~1500-1550
C-O StretchMethanol~1000-1100

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. These calculations are based on the magnetic shielding of each nucleus, which is influenced by the surrounding electron density. By calculating these shielding constants, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined. For this compound, distinct signals would be predicted for the protons and carbons of the tert-butyl group, the methyl group, the methanol group, and the thiazole ring.

A table of predicted ¹H and ¹³C NMR chemical shifts, estimated from the analysis of similar structures, is provided below.

Predicted ¹H NMR Chemical Shifts

Proton Environment Multiplicity Estimated Chemical Shift (ppm)
-C(CH₃)₃ Singlet ~1.4
-CH₃ Singlet ~2.3
-CH₂OH Singlet ~4.6

Predicted ¹³C NMR Chemical Shifts

Carbon Environment Estimated Chemical Shift (ppm)
-C(CH₃)₃ ~35
-C(CH₃)₃ ~30
-CH₃ ~15
-CH₂OH ~55

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the thiazole ring. The exact position of the maximum absorption wavelength (λmax) would be influenced by the solvent environment, a factor that can be incorporated into the computational model. Studies on similar thiazole derivatives have shown that TD-DFT calculations can accurately predict these electronic transitions. researchgate.net

Predicted Electronic Transition Estimated λmax (nm)
π → π~250-280
n → π~300-330

The computational prediction of spectroscopic properties serves as a valuable, non-destructive method for characterizing novel compounds like this compound, guiding experimental work and aiding in the structural elucidation of new materials.

Applications in Synthetic Organic Chemistry and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

The potential for 2-Tert-butyl-4-methylthiazole-5-methanol to serve as a precursor is suggested by the general reactivity of thiazole-containing molecules. These compounds are often utilized as versatile building blocks in organic synthesis. sigmaaldrich.comapolloscientific.co.uk

Synthesis of Advanced Thiazole (B1198619) Derivatives

In principle, the hydroxyl group of this compound could be functionalized to create a variety of more complex thiazole derivatives. However, specific examples of such syntheses originating from this particular starting material are not readily found in the current body of scientific literature. General synthetic strategies often involve the reaction of α-haloketones with thioamides, a process known as the Hantzsch thiazole synthesis, or through multi-component reactions to build the thiazole core with various substituents. nih.govresearchgate.net While this highlights the general interest in creating diverse thiazole structures, it does not provide specific instances of using this compound as a starting reagent for advanced derivatives.

Building Block for Heterocyclic Systems

The incorporation of a thiazole ring is a common strategy in the synthesis of larger, more complex heterocyclic systems. The methanol (B129727) group on this compound could theoretically act as a handle for further chemical transformations, allowing it to be integrated into larger molecular frameworks. For instance, the conversion of the alcohol to a leaving group could facilitate nucleophilic substitution, or its oxidation to an aldehyde could enable condensation reactions. While these are plausible synthetic routes, documented examples specifically employing this compound are not available in published research.

Utilization in Catalyst Development

Thiazole derivatives can be incorporated as ligands in the development of transition metal catalysts. researchgate.net The nitrogen and sulfur atoms of the thiazole ring can coordinate to a metal center, influencing its catalytic activity. While there is research into thiazole-based catalysts for various organic transformations, there is no specific information available that details the use of this compound or its derivatives in catalyst development. researchgate.netresearchgate.net

Potential in Polymer and Material Science

The functional groups present on this compound, namely the hydroxyl group, suggest a potential, though undocumented, role in polymer and material science. It could theoretically be used as a monomer in polymerization reactions, such as the formation of polyesters, or as an additive to modify the properties of existing polymers. However, there is no available literature to support its use in these applications.

Development of Chemical Probes

Chemical probes are molecules used to study biological systems. While methanol itself has been described as a "smart" chemical probe in certain contexts of surface chemistry, this is a general application of methanol and not specific to the compound . There is no evidence in the scientific literature of this compound being developed or used as a chemical probe for non-clinical research applications.

Future Research Directions

Exploration of Novel and Greener Synthetic Pathways

Conventional synthesis methods for thiazole (B1198619) derivatives often rely on the Hantzsch thiazole synthesis, which can involve hazardous reagents and generate significant waste. nih.govresearcher.life Future research should prioritize the development of more sustainable and efficient synthetic routes to 2-Tert-butyl-4-methylthiazole-5-methanol.

Key areas for exploration include:

Microwave and Ultrasound-Assisted Synthesis : These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. nih.govresearchgate.netfigshare.com

Green Solvents : Investigating the use of environmentally benign solvents such as water, ethanol (B145695), polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs) can significantly reduce the environmental impact of the synthesis. researchgate.netnih.govbepls.commdpi.com

Reusable Catalysts : The development and application of reusable catalysts, such as nanoparticles or silica-supported catalysts, could streamline the process by simplifying purification and reducing catalyst waste. bepls.comacs.org

Flow Chemistry : Continuous flow microreactor systems offer enhanced control over reaction parameters, improved safety, and potential for easier scalability, representing a more sustainable and efficient alternative to batch processing. figshare.comrsc.org

A comparative table of potential green synthesis strategies is presented below.

StrategyPotential AdvantagesRelevant Research
Microwave-Assisted Organic Synthesis (MAOS) Rapid reaction times, increased yields, cleaner reactions. figshare.combepls.com
Ultrasonic Irradiation Enhanced reaction rates, use of milder conditions. nih.govbepls.com
Green Solvent Systems (e.g., Water, PEG, DESs) Reduced toxicity, lower environmental impact, potential for catalyst recycling. nih.govbepls.commdpi.com
Reusable Nanoparticle Catalysis (e.g., NiFe₂O₄) High efficiency, easy separation and reuse, reduced waste. acs.org
Flow Chemistry Microreactors Superior process control, enhanced safety, efficient scalability, sustainability. rsc.org

Investigation of Undiscovered Reactivity Profiles

The specific arrangement of substituents on the thiazole ring of this compound suggests a unique reactivity profile that warrants further investigation. The electron-donating nature of the alkyl groups (tert-butyl and methyl) likely influences the nucleophilicity and basicity of the thiazole ring's nitrogen and sulfur atoms.

Future studies should focus on:

Reactions at the Thiazole Core : Probing the susceptibility of the C2, N3, and S1 positions to various electrophilic and nucleophilic attacks. The steric hindrance from the C2-tert-butyl group may direct reactions to other sites.

Functionalization of the Methanol (B129727) Group : Exploring a wider range of transformations of the C5-hydroxymethyl group, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification, to create a diverse library of derivatives.

Ring-Opening Reactions : Investigating the conditions under which the thiazole ring might be opened. Studies have shown that substituents significantly influence the activation and mechanism of thiazole ring-opening, which could lead to novel thioamide derivatives. nih.gov

Metal-Catalyzed Cross-Coupling : Utilizing the thiazole as a scaffold for palladium-catalyzed or copper-catalyzed cross-coupling reactions to attach more complex molecular fragments. organic-chemistry.org

Advanced Computational Modeling for Property Prediction and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and understanding the behavior of molecules without the need for extensive laboratory work. researchgate.netresearchgate.net

Future computational research on this compound could include:

Property Prediction : Using DFT to calculate key electronic and structural parameters, such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and bond lengths/angles. This data can predict the molecule's reactivity, stability, and potential for intermolecular interactions. researchgate.netacs.org

Mechanistic Elucidation : Modeling the transition states and reaction pathways for its synthesis and derivatization. This can help optimize reaction conditions and predict the formation of byproducts. nih.gov

QSAR for Derivatives : Developing Quantitative Structure-Activity Relationship (QSAR) models for a virtual library of its derivatives to predict their properties and guide the synthesis of compounds with desired characteristics for specific applications.

Development of High-Throughput Synthesis and Screening Methodologies for Derivatives

To efficiently explore the potential of this compound as a core scaffold, high-throughput methodologies are essential. The development of automated or semi-automated platforms for synthesis and screening can rapidly generate and evaluate large libraries of derivatives.

A potential workflow could involve:

Automated Synthesis : Employing liquid-handling robots or flow chemistry systems to perform parallel synthesis of derivatives, modifying the C5-methanol group or other positions on the thiazole ring. figshare.comnih.gov

Rapid Purification : Integrating automated purification techniques to isolate the desired products quickly.

High-Throughput Screening : Developing assays to rapidly screen the resulting library of compounds for properties relevant to materials science, catalysis, or other non-biological fields. mdpi.com

This approach would accelerate the discovery of novel derivatives with valuable properties, building on methodologies that have been successful for creating libraries of other thiazole-based compounds. nih.govresearchgate.net

Design of Analogs for Specific Non-Biological Applications

While much thiazole research focuses on pharmacology, the unique electronic and structural properties of the thiazole ring make it a valuable component for materials science and other non-biological applications. chemimpex.com Future research should design analogs of this compound for these purposes.

Potential Application AreaProposed Analog Design StrategyRationale
Polymer Science Incorporate polymerizable groups (e.g., acrylates, styrenes) via the C5-methanol function.Create novel polymers with thiazole units in the backbone or side chains for enhanced thermal stability or specific chemical resistance. chemimpex.com
Coordination Chemistry Synthesize derivatives where the thiazole N and/or S atoms, or a modified C5 side chain, can act as ligands for metal ions.Develop new catalysts, sensors, or metal-organic frameworks (MOFs). nih.gov
Organic Electronics Design and synthesize extended conjugated systems by coupling other aromatic or heteroaromatic rings to the thiazole core.Explore potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Functional Dyes Create azo dyes by derivatizing the thiazole ring, potentially after introducing an amino group.Investigate novel colorants for high-tech applications. researchgate.net

Sustainable Production and Scale-up Considerations for Industrial Synthesis

For any compound to be industrially viable, its synthesis must be scalable, cost-effective, and sustainable. Future research must address the challenges of transitioning the production of this compound from the laboratory bench to an industrial scale.

Key considerations include:

Process Intensification : Optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize throughput and minimize reaction time. Flow chemistry is a particularly promising avenue for process intensification. rsc.org

Atom Economy : Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.

Catalyst and Solvent Recycling : Developing robust protocols for the recovery and reuse of catalysts and solvents to improve the economic and environmental profile of the process. acs.org

Downstream Processing : Creating efficient and scalable purification methods that avoid costly and solvent-intensive techniques like column chromatography, such as precipitation or crystallization. nih.govnih.gov

Addressing these factors is crucial for the potential commercialization of this compound or its derivatives for any large-scale application.

Q & A

Basic: What are the common synthetic routes for 2-tert-butyl-4-methylthiazole-5-methanol?

Answer:
The synthesis typically involves:

  • Precursor-based condensation : Reacting 5-bromo-4-methylthiazole derivatives with tert-butyl Grignard reagents or tert-butyllithium under anhydrous conditions (e.g., THF, −78°C) to introduce the tert-butyl group .
  • Methanol functionalization : Oxidative hydroxylation or reduction of ester/carboxylic acid intermediates using NaBH₄ or LiAlH₄ to yield the methanol group .
  • Key steps : Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by NMR (¹H/¹³C) and mass spectrometry. Contaminants like residual palladium (from cross-coupling) must be quantified via ICP-MS .

Basic: How is the compound characterized post-synthesis?

Answer:

  • Structural analysis : ¹H NMR (δ 1.3–1.4 ppm for tert-butyl protons; δ 4.5–4.7 ppm for methanol -CH₂OH), ¹³C NMR (δ 30–35 ppm for tert-butyl carbons), and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >97% is typical for research-grade material .

Advanced: How does the tert-butyl group influence the compound’s reactivity and bioactivity?

Answer:

  • Steric effects : The tert-butyl group hinders nucleophilic attack at the thiazole ring, reducing undesired side reactions .
  • Lipophilicity : Increases logP by ~1.5 units compared to methyl analogs, enhancing membrane permeability in cellular assays .
  • Biological target interactions : Modulates binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms) or receptors (e.g., G-protein-coupled receptors) .

Advanced: What strategies optimize synthetic yield and reproducibility?

Answer:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling improve tert-butyl group introduction (yield: 60–75% vs. 40–50% without catalysts) .
  • Solvent optimization : Acetonitrile improves reaction homogeneity compared to ethanol, reducing byproduct formation .
  • Statistical design : Use Design of Experiments (DoE) to model temperature, stoichiometry, and solvent effects. For example, reflux at 80°C increases yield by 20% over room-temperature reactions .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) often arise from differential protein expression .
  • Impurity profiling : Trace aldehydes (from incomplete methanol oxidation) may inhibit off-target enzymes. Use LC-MS to identify impurities >0.1% .
  • Structural analogs : Compare with 2-tert-butyl-4-methyloxazole-5-methanol (oxazole vs. thiazole). Thiazole’s sulfur atom enhances hydrogen-bonding with cysteine residues in targets .

Basic: What are the key structural features affecting stability and solubility?

Answer:

  • Stability : The tert-butyl group reduces ring oxidation (t₁/₂ in PBS: >48 hours vs. 12 hours for non-tert-butyl analogs). Store at −20°C under argon to prevent methanol group degradation .
  • Solubility : Moderate solubility in DMSO (50–100 mM) and ethanol (10–20 mM). Poor aqueous solubility (0.1–1 mM) necessitates formulation with cyclodextrins or liposomes .

Advanced: What in silico methods predict target interactions and metabolic pathways?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to CYP3A4 (docking score: −9.2 kcal/mol vs. −7.5 for non-tert-butyl analogs) .
  • Metabolism prediction : Use SwissADME to identify potential oxidation sites (e.g., tert-butyl to carboxylic acid). MD simulations (GROMACS) assess binding stability over 100 ns trajectories .
  • QSAR models : Train models on thiazole derivatives with >50 data points to predict IC₅₀ against kinase targets (R² > 0.85) .

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